Introduction: A Bifunctional Scaffold for Modern Drug Discovery
Introduction: A Bifunctional Scaffold for Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of Piperidin-4-ylboronic Acid
Piperidin-4-ylboronic acid is a heterocyclic organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and synthetic organic chemistry. Its structure uniquely combines two highly valuable pharmacophores: the piperidine ring, a saturated heterocycle prevalent in numerous FDA-approved drugs, and the boronic acid moiety, a versatile functional group known for its unique reactivity and role in targeted covalent inhibition.[1][2]
The piperidine scaffold often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to modulate basicity (pKa) to optimize drug absorption and distribution. Simultaneously, the boronic acid group serves as a powerful synthetic handle, most notably for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and as a bioisostere for carboxylic acids.[3] Furthermore, its ability to form reversible covalent bonds with active site serine or threonine residues has made it a cornerstone in the design of potent enzyme inhibitors.[3]
This guide offers a comprehensive exploration of the core physicochemical properties of Piperidin-4-ylboronic acid, its characterization, reactivity, and application, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile building block.
Core Physicochemical Properties
The intrinsic properties of Piperidin-4-ylboronic acid and its commonly used derivatives are fundamental to its handling, reactivity, and application. Due to the inherent instability of many free boronic acids, which can dehydrate to form cyclic boroxine anhydrides, it is most frequently supplied and utilized as its more stable pinacol ester hydrochloride salt.
| Property | Value (Piperidin-4-ylboronic acid) | Value (Piperidine-4-boronic acid pinacol ester HCl) | Source(s) |
| Chemical Structure | C₅H₁₂BNO₂ | C₁₁H₂₂BNO₂ · HCl | [4][5] |
| Molecular Formula | C₅H₁₂BNO₂ | C₁₁H₂₂BNO₂ · HCl | [4][5] |
| Molecular Weight | 128.97 g/mol | 247.57 g/mol | [5] |
| CAS Number | 120347-72-0 (Free acid) | 1218790-99-8 | [5] |
| Appearance | Solid | Solid | |
| Melting Point | Not available | 188-192 °C | |
| Storage Conditions | Inert atmosphere, refrigerated | 2-8°C |
Stability and Handling Considerations
Boronic acids are susceptible to oxidative degradation, a challenge that can limit their utility in biological contexts.[6][7] The carbon-boron bond is prone to cleavage under oxidative conditions, converting the boronic acid into an alcohol and boric acid.[6] For this reason, storage under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures is critical to preserve the integrity of the compound.
The use of boronic esters, particularly pinacol esters, is a widely adopted strategy to enhance stability.[8] The pinacol group protects the boronic acid from dehydration and oxidation, rendering the compound easier to handle, purify, and store while still allowing for its participation in key synthetic transformations.[8]
Spectroscopic and Analytical Characterization
Definitive identification and purity assessment of Piperidin-4-ylboronic acid and its derivatives rely on a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will exhibit characteristic signals for the piperidine ring protons, typically in the aliphatic region (1.5-3.5 ppm). The proton on the carbon bearing the boron atom (C4) will appear as a distinct multiplet. In the case of the hydrochloride salt, the N-H proton will be observable and may show coupling to adjacent protons.
-
¹³C NMR: The spectrum will show distinct signals for the carbons of the piperidine ring.
-
¹¹B NMR: This technique is highly informative for boron-containing compounds. Boronic acids and their esters typically show a single, broad resonance in the range of +20 to +30 ppm, confirming the trigonal planar geometry of the boron atom.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is typically used to confirm the molecular weight. For the free acid, the expected molecular ion would be [M+H]⁺ at m/z 129.9. For the pinacol ester, the ion would be observed at m/z 212.2 (for the free base form).
Reactivity and Synthetic Utility
The synthetic versatility of Piperidin-4-ylboronic acid stems from the distinct reactivity of its two functional components.
The Boronic Acid Moiety: A Gateway to Complexity
The boronic acid group is a cornerstone of modern cross-coupling chemistry. Its primary application is in the Suzuki-Miyaura reaction, which forms a carbon-carbon bond between the piperidine ring and an aryl or vinyl halide/triflate. This reaction is highly valued for its mild conditions, functional group tolerance, and commercial availability of reagents.
The Piperidine Moiety: A Locus for Diversification
The secondary amine of the piperidine ring provides an additional site for modification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). Standard N-functionalization reactions include:
-
N-Alkylation: Reaction with alkyl halides.
-
N-Acylation: Reaction with acyl chlorides or anhydrides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
N-Arylation: Buchwald-Hartwig amination.
This dual reactivity allows for a modular approach to library synthesis, where the piperidine core can be coupled to various aromatic systems via the boronic acid, followed by diversification at the nitrogen atom.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative methodology for coupling Piperidine-4-ylboronic acid pinacol ester with an aryl bromide.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), Piperidine-4-boronic acid pinacol ester hydrochloride (1.2 equiv), and a suitable base such as potassium carbonate (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Characterization by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be acquired to ensure a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals. Reference the spectrum to the residual solvent peak.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the compound.
Safety and Handling
The commercially available Piperidine-4-boronic acid pinacol ester hydrochloride is classified as acutely toxic if swallowed (H302). Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
Piperidin-4-ylboronic acid is a powerful and versatile chemical tool for researchers in drug discovery and synthetic chemistry. Its key physicochemical properties—notably the enhanced stability of its pinacol ester form and the orthogonal reactivity of its piperidine and boronic acid moieties—make it an ideal building block for constructing complex molecular architectures. A thorough understanding of its stability, reactivity, and analytical characterization is essential for its successful application in the synthesis of novel therapeutic agents.
References
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]
-
Piperidin-4-ylboronic acid. PubChem. [Link]
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem. [Link]
-
Synthesis and Utility of Dihydropyridine Boronic Esters. PubMed Central. [Link]
-
Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
-
1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]
Sources
- 1. Synthesis and Utility of Dihydropyridine Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidin-4-ylboronic acid | C5H12BNO2 | CID 14026847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PIPERIDINE-4-BORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
